N-[3-(trifluoromethoxy)phenyl]acetamide N-[3-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1956-85-0
VCID: VC0163105
InChI: InChI=1S/C9H8F3NO2/c1-6(14)13-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
SMILES: CC(=O)NC1=CC(=CC=C1)OC(F)(F)F
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.163

N-[3-(trifluoromethoxy)phenyl]acetamide

CAS No.: 1956-85-0

Cat. No.: VC0163105

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.163

* For research use only. Not for human or veterinary use.

N-[3-(trifluoromethoxy)phenyl]acetamide - 1956-85-0

Specification

CAS No. 1956-85-0
Molecular Formula C9H8F3NO2
Molecular Weight 219.163
IUPAC Name N-[3-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C9H8F3NO2/c1-6(14)13-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
Standard InChI Key BBLYNDRZXOWCNV-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)OC(F)(F)F

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

N-[3-(trifluoromethoxy)phenyl]acetamide is a fluorinated organic compound with multiple registered identifiers. According to the most recent chemical database information, this compound's key identifiers include:

ParameterValue
PubChem CID52191661
CAS Registry Number1956-85-0
Molecular FormulaC₉H₈F₃NO₂
Molecular Weight219.16 g/mol
IUPAC NameN-[3-(trifluoromethoxy)phenyl]acetamide
InChIKeyBBLYNDRZXOWCNV-UHFFFAOYSA-N

The compound is also known by several synonyms, including 3'-(Trifluoromethoxy)acetanilide, N-(3-(Trifluoromethoxy)phenyl)acetamide, and Acetamide,N-[3-(trifluoromethoxy)phenyl]- .

Physical and Chemical Properties

Molecular Properties

N-[3-(trifluoromethoxy)phenyl]acetamide exhibits specific physical and chemical properties stemming from its structural components. The compound's key molecular identifiers include:

PropertyValue
Chemical FormulaC₉H₈F₃NO₂
Exact Mass219.16 g/mol
InChIInChI=1S/C9H8F3NO2/c1-6(14)13-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
SMILESCC(=O)NC1=CC(=CC=C1)OC(F)(F)F

The presence of the trifluoromethoxy group significantly influences the compound's electronic distribution and reactivity. The three electronegative fluorine atoms create a region of high electron density, affecting the compound's physical properties such as boiling point, solubility, and chemical reactivity .

Structural Analysis

The compound's structure features an acetamide group connected to a phenyl ring, with a trifluoromethoxy substituent at the meta position. This particular arrangement confers several important characteristics:

  • The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which affects the electron density distribution across the molecule

  • The acetamide group (-NHCOCH₃) can participate in hydrogen bonding as both donor and acceptor

  • The meta-substitution pattern creates a distinct three-dimensional configuration that may influence the compound's interaction with biological targets

These structural features contribute to the compound's chemical behavior, including its stability, reactivity, and potential biological interactions .

Synthesis and Preparation

Related Synthetic Methods

Some insights into potential synthetic methods can be drawn from the synthesis of similar compounds. For instance, search result describes the synthesis of related N-phenyl acetamide derivatives:

"The starting materials [...] were prepared by acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride. The reaction was carried out at 0°C for 3h in the mixture consisted of dichloromethane (DCM) and 2% aqueous sodium hydroxide solution."

While this specific method describes the synthesis of different compounds (containing -CF₃ rather than -OCF₃), it suggests that similar conditions might be applicable for the preparation of N-[3-(trifluoromethoxy)phenyl]acetamide, with appropriate modifications to accommodate the trifluoromethoxy substituent.

Analytical Characterization

Spectroscopic Identification

Based on general chemical principles and the compound's structure, N-[3-(trifluoromethoxy)phenyl]acetamide would exhibit characteristic spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound would be expected to show distinctive signals in various NMR spectra:

Spectroscopy TypeExpected Key Features
¹H NMRSignals for methyl protons (δ ~2.0-2.2 ppm), aromatic protons (δ ~6.8-7.5 ppm), and NH proton (δ ~8-10 ppm)
¹³C NMRSignals for methyl carbon (δ ~23-25 ppm), carbonyl carbon (δ ~168-170 ppm), aromatic carbons (δ ~110-140 ppm), and CF₃ carbon (quartet, δ ~120-125 ppm)
¹⁹F NMRSingle signal for the equivalent fluorine atoms in the -OCF₃ group (δ ~ -58 ppm)

While no specific NMR data is provided in the search results for this exact compound, these predictions are based on typical chemical shift patterns for similar structural features .

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak at m/z 219, corresponding to the molecular weight, with fragmentation patterns characteristic of acetamides and trifluoromethoxy-substituted aromatics .

Chromatographic Analysis

Chromatographic methods would be valuable for the purification and analysis of N-[3-(trifluoromethoxy)phenyl]acetamide. The search results mention HPLC as a method used for monitoring related reactions and assessing compound purity . The compound's relatively moderate polarity would make it suitable for analysis using reverse-phase HPLC or GC-MS methods.

Applications and Significance

Comparative Analysis with Related Compounds

It is instructive to consider N-[3-(trifluoromethoxy)phenyl]acetamide in relation to structurally similar compounds. For example, the trifluoromethyl analogue (N-[3-(trifluoromethyl)phenyl]acetamide) differs by having the -CF₃ group directly attached to the phenyl ring, without the intervening oxygen atom .

CompoundKey DifferenceMolecular Weight
N-[3-(trifluoromethoxy)phenyl]acetamide-OCF₃ at meta position219.16 g/mol
N-[3-(trifluoromethyl)phenyl]acetamide-CF₃ at meta position203.16 g/mol

This structural difference significantly affects properties such as electronic distribution, lipophilicity, and potentially biological activity. The trifluoromethoxy group (-OCF₃) typically confers greater lipophilicity and metabolic stability compared to the trifluoromethyl group (-CF₃) .

Future Research Directions

Emerging Applications

The unique properties conferred by the trifluoromethoxy group suggest potential applications in emerging fields:

  • Development of novel materials with specific electronic or surface properties

  • Creation of molecular probes for biochemical investigations

  • Application in advanced imaging techniques, particularly where fluorine-19 NMR or PET imaging might be relevant

  • Utilization in asymmetric synthesis as chiral auxiliaries or catalysts

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